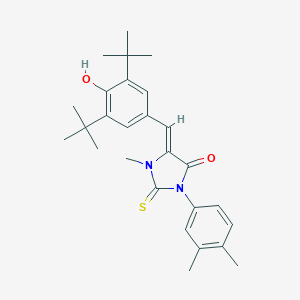
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide, also known as THN-PC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the dopamine system. N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to bind to dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide may increase the availability of dopamine in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to reduce locomotor activity, increase food intake, and decrease body temperature. These effects are believed to be related to the modulation of dopamine and other neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential as a scaffold for the development of new drugs with improved pharmacological properties. However, one limitation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide is its limited solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide. One direction is the development of new drugs based on the N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide scaffold, which may have improved pharmacological properties and fewer side effects than existing drugs. Another direction is the study of the mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide, which may lead to a better understanding of the neurotransmitter systems involved in anxiety and depression. Finally, the study of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide in human clinical trials may provide valuable insights into its potential as a new treatment for neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide involves a multistep process that includes the reaction of 1,2,3,4-tetrahydronaphthalene with phenothiazine-10-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. In pharmacology, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential as a dopamine D2 receptor antagonist, which can be used to treat various neuropsychiatric disorders. In medicinal chemistry, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-10H-phenothiazine-10-carboxamide has been studied for its potential as a scaffold for the development of new drugs with improved pharmacological properties.
Eigenschaften
Molekularformel |
C23H20N2OS |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c26-23(24-18-11-7-9-16-8-1-2-10-17(16)18)25-19-12-3-5-14-21(19)27-22-15-6-4-13-20(22)25/h3-7,9,11-15H,1-2,8,10H2,(H,24,26) |
InChI-Schlüssel |
MMSFEGSUGUNUET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B297260.png)
![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)
![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)